2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide
Description
2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C15H14N2O3S. It is characterized by the presence of a nitrophenyl group, a methylsulfanyl group, and a phenylacetamide moiety.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(16-13-4-2-1-3-5-13)11-21-10-12-6-8-14(9-7-12)17(19)20/h1-9H,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYBXUCCMDPRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide typically involves the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural features.
Mechanism of Action
The mechanism of action of 2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and phenylacetamide groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-{(4-nitrophenyl)methylsulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of an acetamide group.
1-Methylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole: Contains a dihydroimidazole ring instead of a phenylacetamide group.
Uniqueness
2-[(4-nitrophenyl)methylsulfanyl]-N-phenylacetamide is unique due to its combination of a nitrophenyl group, a methylsulfanyl group, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
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